6-chloro-4-methoxy-1H-indazole-3-carboxylic acid
Overview
Description
6-chloro-4-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized using a base such as sodium ethoxide. The resulting product is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-chloro-4-methoxy-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1H-indazole-3-carboxylic acid
- 6-chloro-1H-indazole-3-carboxylic acid
- 4-chloro-1H-indazole-3-carboxylic acid
Uniqueness
6-chloro-4-methoxy-1H-indazole-3-carboxylic acid is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-chloro-4-methoxy-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-6-3-4(10)2-5-7(6)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPIXUUFPGUGQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=NN2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646243 | |
Record name | 6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-91-2 | |
Record name | 6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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